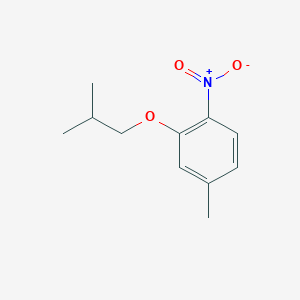
2-Isobutoxy-4-methyl-1-nitrobenzene
描述
2-Isobutoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of nitrobenzene, characterized by the presence of an isobutoxy group and a methyl group attached to the benzene ring
作用机制
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a protein or enzyme, altering its function, or interacting with cell membranes to disrupt their integrity. The presence of functional groups, such as the nitro group in “2-Isobutoxy-4-methyl-1-nitrobenzene”, could influence these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the pathway’s function .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and solubility. These properties would influence its bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from altering cellular function to causing cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-4-methyl-1-nitrobenzene typically involves the nitration of 2-isobutoxy-4-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control is common to achieve consistent results.
化学反应分析
Types of Reactions
2-Isobutoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The isobutoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 2-Isobutoxy-4-methyl-1-aminobenzene.
Substitution: Meta-substituted derivatives of this compound.
Oxidation: 2-Isobutoxy-4-methylbenzoic acid.
科学研究应用
2-Isobutoxy-4-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Medicine: Research into potential pharmaceutical applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
2-Isobutoxy-4-methylbenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
4-Methyl-1-nitrobenzene: Lacks the isobutoxy group, resulting in different physical and chemical properties.
2-Isobutoxy-1-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
2-Isobutoxy-4-methyl-1-nitrobenzene is unique due to the presence of both an isobutoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
属性
IUPAC Name |
4-methyl-2-(2-methylpropoxy)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPWJCEHZPRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
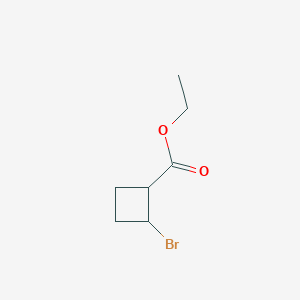
![5-methyl-2-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2963864.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
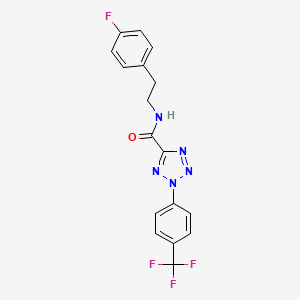
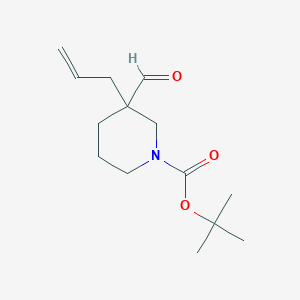
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2963870.png)
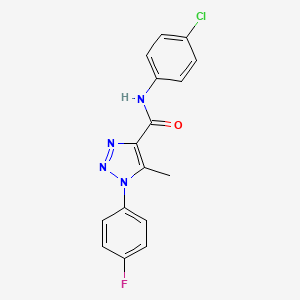
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2963872.png)
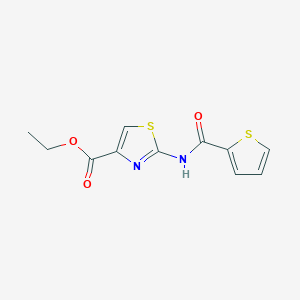
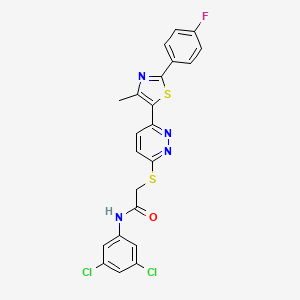

![5-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)
